molecular formula C10H7Cl2N3O B1457162 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide CAS No. 1248062-25-0

2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide

Cat. No. B1457162
CAS RN: 1248062-25-0
M. Wt: 256.08 g/mol
InChI Key: JKGKBYXTGYDEEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of FeCl3 with a pincer ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, produced a mononuclear Fe(III) complex, which could be reduced to the corresponding Fe(II) dichloride complex by suitable reducing agents such as Cp2Co or Fe powder .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the reaction of FeCl3 with a pincer ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, produced a mononuclear Fe(III) complex .


Chemical Reactions Analysis

The reaction of FeCl3 with a pincer ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, produced a mononuclear Fe(III) complex. This complex could be reduced to the corresponding Fe(II) dichloride complex by suitable reducing agents such as Cp2Co or Fe powder .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

The imidazole ring, which is a part of the 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide structure, is known for its antibacterial properties. This compound can be used in the synthesis of new drugs targeting resistant strains of bacteria, addressing the growing concern of antibiotic resistance .

Anti-inflammatory Properties

Due to the presence of the imidazole moiety, derivatives of this compound may exhibit anti-inflammatory activities. This makes it a potential candidate for the development of new anti-inflammatory medications .

Antitumor Applications

Compounds with an imidazole base are often explored for their antitumor properties. 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide could be used in the design and synthesis of novel compounds that are effective against various cancer cell lines, such as breast cancer (MCF-7) .

Antidiabetic Effects

Imidazole derivatives have been reported to show antidiabetic activity. Research into 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide could lead to the development of new antidiabetic drugs that help manage blood sugar levels .

Antiviral and Antioxidant Activities

The compound’s structure suggests potential use in antiviral and antioxidant drug development. Its imidazole core can be functionalized to enhance these properties for therapeutic applications .

Cell Cycle Regulation

Research indicates that derivatives of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide can play a role in the regulation of the cell cycle, which is crucial for both meiosis and mitosis. This application is particularly relevant in the context of cancer treatment, where cell cycle dysregulation is a common issue .

properties

IUPAC Name

2,6-dichloro-N-(1H-pyrazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8/h1-5H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGKBYXTGYDEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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